molecular formula C9H12ClNO2 B1275427 2-(Aminomethyl)phenylacetic acid hydrochloride CAS No. 52067-92-2

2-(Aminomethyl)phenylacetic acid hydrochloride

Cat. No. B1275427
CAS RN: 52067-92-2
M. Wt: 201.65 g/mol
InChI Key: LLGULXJQFZWSCT-UHFFFAOYSA-N
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Description

2-(Aminomethyl)phenylacetic acid hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in the context of producing N-protected amino acids, which are crucial for peptide synthesis and drug development. The amino group of this compound can be protected to enhance its reactivity and selectivity in subsequent chemical reactions .

Synthesis Analysis

The synthesis of derivatives of 2-(Aminomethyl)phenylacetic acid involves several steps, including protection of the amino group. One method involves the use of tert-butyloxycarbonyl (BOC) group for protection via condensation in a mixed solvent system. This process has been optimized to achieve a yield of up to 88.1% . Another approach for synthesizing related compounds includes a sequence of reactions such as amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis, leading to an overall yield of 66% .

Molecular Structure Analysis

The molecular structure of the protected form of 2-(Aminomethyl)phenylacetic acid and its derivatives is confirmed using various analytical techniques. Infrared spectroscopy (IR), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to verify the structure of the target product . Similarly, the final products and intermediates in related syntheses are characterized using elemental analysis, IR, 1H-NMR, 13C-NMR, and mass spectrometry (MS) .

Chemical Reactions Analysis

The chemical behavior of compounds structurally similar to 2-(Aminomethyl)phenylacetic acid has been studied, revealing insights into their reactivity. For instance, the kinetics and mechanisms of hydrolysis, isomerization, and cyclization of aminoacetamide derivatives have been investigated, showing that these processes can be influenced by the pH and the configuration of the compound . Additionally, the esterification of N-protected amino acids using reagents like 2-phenylisopropyl and t-butyl trichloroacetimidates under neutral conditions has been explored, although with limited selectivity in the case of hydroxyl-containing amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Aminomethyl)phenylacetic acid hydrochloride and its derivatives are closely related to their molecular structure and the nature of the protective groups used. The BOC group, for example, is a common protecting group that can be removed under acidic conditions, thus allowing for further modification of the molecule . The stability and reactivity of these compounds can be assessed through spectrophotometric and chromatographic techniques, which provide valuable information for optimizing synthesis and application in pharmaceutical contexts .

Scientific Research Applications

Organic Chemistry

“2-(Aminomethyl)phenylacetic acid” is an important intermediate in the synthesis of ceforanide, a cephalosporin antibiotic . The amino group in 2-aminomethylphenylacetic acid needs to be protected before the carboxyl can condensate with the amino in 7-ACA . Two different protecting agents, BOC (Di-tert butyl dicarbonate) and acetacetic ester, were compared for protecting the amino group . The yield was higher when BOC was used as a protecting agent .

Pharmaceutical Industry

“2-(Aminomethyl)phenylacetic acid” is an important intermediate in the synthesis of ceforanide , a cephalosporin antibiotic . The amino group in 2-aminomethylphenylacetic acid needs to be protected before the carboxyl can condensate with the amino in 7-ACA . Two different protecting agents, BOC (Di-tert butyl dicarbonate) and acetacetic ester, were compared for protecting the amino group . The yield was higher when BOC was used as a protecting agent .

Perfume Industry

Phenylacetic acid, which is structurally similar to “2-(Aminomethyl)phenylacetic acid”, is used in some perfumes, as it possesses a honey-like odor even in low concentrations .

Medical Treatment

Phenylacetic acid is also used in penicillin G production and diclofenac production . It is also employed to treat type II hyperammonemia to help reduce the amounts of ammonia in a patient’s bloodstream by forming phenylacetyl-CoA .

Synthetic Chemistry

“2-(Aminomethyl)phenylacetic acid” can be used as a building block in synthetic chemistry . It can be used in the synthesis of various organic compounds. The amino group in 2-aminomethylphenylacetic acid can be protected by different protecting agents like BOC (Di-tert butyl dicarbonate) or acetacetic ester, and these protecting groups can be removed after the reaction .

Biochemical Research

“2-(Aminomethyl)phenylacetic acid” could potentially be used in biochemical research, given its structural similarity to phenylacetic acid, which is a catabolite of phenylalanine . It could be used in studies related to metabolism, enzymology, or disease states related to abnormal phenylalanine metabolism .

Environmental Science

Given its structural similarity to phenylacetic acid, “2-(Aminomethyl)phenylacetic acid” could potentially be used in environmental science research. Phenylacetic acid is known to be produced by some types of bacteria and can influence the growth of plants . Therefore, “2-(Aminomethyl)phenylacetic acid” could potentially be used in studies related to plant-microbe interactions or soil chemistry .

properties

IUPAC Name

2-[2-(aminomethyl)phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-6-8-4-2-1-3-7(8)5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGULXJQFZWSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200048
Record name (2-(Aminomethyl)phenyl)acetic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)phenylacetic acid hydrochloride

CAS RN

52067-92-2
Record name Benzeneacetic acid, 2-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (2-(Aminomethyl)phenyl)acetic acid hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-(Aminomethyl)phenyl)acetic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(aminomethyl)phenyl]acetic acid hydrochloride
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